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Compound of Interest

Compound Name: Aclidinium

Cat. No.: B1254267

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and
metabolism of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) indicated for
the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document
synthesizes key data from various clinical studies, details experimental methodologies, and
visualizes complex biological and experimental processes to support further research and
development in the field of respiratory medicine.

Pharmacokinetic Profile

Aclidinium bromide is administered via inhalation, leading to localized effects in the lungs. Its
systemic exposure is low, which is a key feature of its safety profile. The pharmacokinetic
properties of aclidinium and its metabolites have been characterized in healthy volunteers and
COPD patients, including special populations.

Absorption

Following inhalation, aclidinium is rapidly absorbed, with approximately 30% of the inhaled
dose deposited in the lungs.[1] Systemic bioavailability, however, is low, estimated to be less
than 5%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 5 to 15 minutes
post-inhalation in both healthy individuals and COPD patients.[1][3]
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Aclidinium has a volume of distribution of approximately 300 L following intravenous
administration. Plasma protein binding is low to moderate, with the acid metabolite showing
87% binding and the alcohol metabolite 15%.

Metabolism

The primary metabolic pathway for aclidinium bromide is rapid and extensive hydrolysis of its
ester moiety, which occurs both non-enzymatically and enzymatically, primarily by
butyrylcholinesterase in the plasma. This hydrolysis results in the formation of two major,
pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid
derivative (LAS34850).

A minor metabolic pathway involves oxidative metabolism, mediated primarily by cytochrome
P450 enzymes CYP3A4 and CYP2D6. This pathway leads to the formation of minor
hydroxylated derivatives. Due to the rapid and extensive hydrolysis, the potential for clinically
significant drug-drug interactions involving the CYP450 system is considered low.

Excretion

Aclidinium and its metabolites are eliminated from the body through both renal and fecal
routes. Following intravenous administration of radiolabeled aclidinium, approximately 54-65%
of the radioactivity is recovered in the urine and 20-33% in the feces. Unchanged aclidinium
accounts for a very small fraction of the excreted dose (less than 0.1% of an inhaled dose),
highlighting its extensive metabolism. The estimated effective half-life of aclidinium is
approximately 5 to 8 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of aclidinium and its
metabolites from various clinical studies.

Table 1: Pharmacokinetic Parameters of Aclidinium in Healthy Volunteers and COPD Patients
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Populatio Cmax AUC Referenc
Dose (ug) Tmax (h) t'2 (h)
n (pg/mL) (h-pg/mL)
Healthy
Volunteers
400
Chinese ) - 0.08 - 13.5
(single)
400
Chinese ] - 0.08 - 21.4
(multiple)
400
us (multiple, 194.2 0.08 324.9 -
Day 1)
400
us (multiple, 240.5 - 468.4 -
Day 7)
400
Healthy ]
(multiple, - - - 46-7.0
Volunteers
Day 7)
COPD
Patients
400/12
Chinese (multiple, 45.82 0.08 85.45 -
Day 1)
400/12
Chinese (multiple, 60.86 0.08 168.80 19.42
Day 5)
Younger
200 & 400 - 0.17-0.25 - 1-3
(40-59 yrs)
Elderly
200 & 400 - 0.17-0.25 - 1-3
(=70 yrs)
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AUC values are presented as AUCT for multiple-dose studies. Dose for Chinese COPD patients

is for an aclidinium/formoterol combination.

Table 2: Pharmacokinetic Parameters in Special Populations

Population Dose (ug) Key Findings Reference
Renal Impairment
No significant
alteration in plasma
Mild to Severe 400 (single) PK parameters. Dose
adjustment may not
be necessary.
Hepatic Impairment
The effects of hepatic
impairment on
aclidinium
Not Studied - o
pharmacokinetics
have not been
formally studied.
Age
Similar linear and
time-independent
Younger (40-59 yrs) o
200 & 400 pharmacokinetics. No

vs. Elderly (=70 yrs)

dose adjustment

required.

Experimental Protocols

The pharmacokinetic and metabolism data for aclidinium bromide have been generated

through a series of well-controlled clinical trials. Below are detailed methodologies for key

experiments.

In Vivo Pharmacokinetic Studies in Humans
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o Study Design: Phase I, open-label, single- and multiple-dose studies are typically conducted
in healthy volunteers and patients with COPD. Studies often involve randomization and
crossover designs. For special populations, such as those with renal impairment, non-
randomized, parallel-group designs are employed.

e Drug Administration: Aclidinium bromide is administered as a dry powder for inhalation
using a multi-dose dry powder inhaler. For intravenous studies to determine absolute
bioavailability and metabolism, a solution of aclidinium bromide (often radiolabeled) is
infused over a short period (e.g., 5 minutes).

o Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to
characterize the plasma concentration-time profile. Typical time points include pre-dose, and
at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Urine
and feces are collected over specified intervals (e.g., 0-24, 24-48 hours) to determine
excretion routes and amounts.

» Bioanalytical Method: Plasma and urine concentrations of aclidinium and its metabolites are
determined using a fully validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method. This technique provides high sensitivity and specificity for quantifying low
concentrations of the analytes.

Metabolism Studies

» Radiolabeling: To trace the metabolic fate of aclidinium, studies have utilized [**C]-labeled
aclidinium bromide. Different positions of the molecule, such as the phenyl and glycolyl
moieties, are labeled to track the formation of the alcohol and acid metabolites, respectively.

» Metabolite Profiling and Identification: Following administration of the radiolabeled drug,
plasma, urine, and fecal samples are analyzed to profile the radioactive components.
Metabolites are identified and characterized using techniques such as LC-MS/MS.

« In Vitro Studies: To identify the enzymes involved in metabolism, in vitro experiments are
conducted using human liver microsomes, hepatocytes, and recombinant P450 enzymes.
These studies help to elucidate the specific CYP isoforms responsible for the oxidative
metabolism of aclidinium.
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Visualizations

The following diagrams illustrate key pathways and workflows related to aclidinium bromide.
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Metabolic Pathway of Aclidinium Bromide.
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Typical Experimental Workflow for a Pharmacokinetic Study.
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Mechanism of Action of Aclidinium Bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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